[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-

Catalog No.
S12758327
CAS No.
M.F
C47H28N4O
M. Wt
664.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(sp...

Product Name

[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-

IUPAC Name

4-[3-(4-phenyl-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazin-2-yl)phenyl]benzonitrile

Molecular Formula

C47H28N4O

Molecular Weight

664.7 g/mol

InChI

InChI=1S/C47H28N4O/c48-29-30-21-23-31(24-22-30)33-13-10-14-34(27-33)45-49-44(32-11-2-1-3-12-32)50-46(51-45)35-25-26-43-41(28-35)47(40-19-8-9-20-42(40)52-43)38-17-6-4-15-36(38)37-16-5-7-18-39(37)47/h1-28H

InChI Key

XVICLHDTRQYNMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC(=C9)C1=CC=C(C=C1)C#N

The compound [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]- is a complex organic molecule characterized by a biphenyl backbone with a carbonitrile group at the para position. This compound features multiple functional groups, including a phenyl substituent and a triazine moiety that incorporates a spirofluorene structure. The structural complexity of this compound suggests potential for diverse biological interactions and applications in medicinal chemistry.

The chemical reactivity of this compound can be attributed to its functional groups. The carbonitrile group allows for nucleophilic substitution reactions, while the triazine and biphenyl structures can participate in electrophilic aromatic substitution. Additionally, the spirofluorene component may engage in photo

The biological activity of [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]- can be predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. This tool assesses structure-activity relationships and can indicate potential therapeutic effects or toxicity based on molecular structure. The presence of the triazine and carbonitrile groups suggests that this compound may exhibit significant pharmacological properties.

Several synthetic routes can be employed to produce [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-:

  • Starting from biphenyl derivatives: This involves reacting biphenyl derivatives with cyanogen chloride in the presence of Lewis acids like aluminum chloride to introduce the carbonitrile functionality.
  • Utilizing spirofluorene intermediates: Synthesis may also involve constructing the spirofluorene unit separately and subsequently coupling it with other components through cross-coupling reactions such as Suzuki or Stille reactions.
  • Triazine formation: The triazine moiety can be synthesized through condensation reactions involving appropriate precursors that can yield the desired heterocyclic structure.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its complex structure and potential biological activity, it may serve as a lead compound in drug discovery.
  • Material Science: The unique photophysical properties associated with the spirofluorene unit may enable applications in organic light-emitting diodes (OLEDs) or solar cells.
  • Organic Synthesis: Its reactive functional groups can be utilized as intermediates in further synthetic transformations.

Interaction studies involving this compound typically focus on its binding affinity and selectivity towards various biological targets. Techniques such as:

  • Molecular docking studies to predict interaction sites on target proteins.
  • In vitro assays to evaluate biological activity against specific cell lines or enzymes.
    These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
4-Methyl-[1,1'-biphenyl]-2-carbonitrileContains a methyl group instead of complex substitutionsSimpler structure but retains biphenyl characteristics
4-Pentyloxy-[1,1'-biphenyl]-4-carbonitrileContains an alkoxy groupOffers different solubility properties
Biphenyl-4-carbonitrileBasic biphenyl structure with carbonitrileServes as a simpler precursor for more complex derivatives

The uniqueness of [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]- lies in its intricate combination of functional groups that may confer distinct biological activities not present in these other compounds.

XLogP3

10.7

Hydrogen Bond Acceptor Count

5

Exact Mass

664.22631153 g/mol

Monoisotopic Mass

664.22631153 g/mol

Heavy Atom Count

52

Dates

Modify: 2024-08-09

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